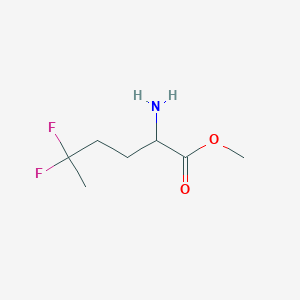
4-(Piperidin-3-yl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid under specific conditions. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the classical Hantzsch pyridine synthesis, which is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Piperidin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(Piperidin-3-yl)butanoic acid hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Piperidin-3-yl)butanoic acid hydrochloride involves its participation in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets enzymes involved in NAD biosynthesis and recycling, thereby affecting cellular metabolism and energy production .
類似化合物との比較
Similar Compounds
4-(Piperidin-4-yl)butanoic acid hydrochloride: A closely related compound with similar chemical properties and applications.
Piperidine derivatives: Various piperidine derivatives share similar structural features and reactivity patterns.
Uniqueness
4-(Piperidin-3-yl)butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in the synthesis of FK866 and other NAD biosynthesis inhibitors. Its ability to modify matriptase inhibitors also sets it apart from other piperidine derivatives .
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
4-piperidin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H |
InChIキー |
UUVGGAMIQBUQLD-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


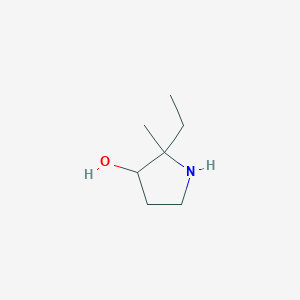
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
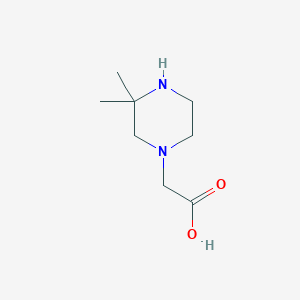
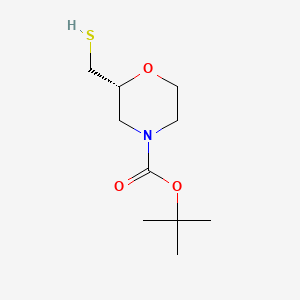
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)

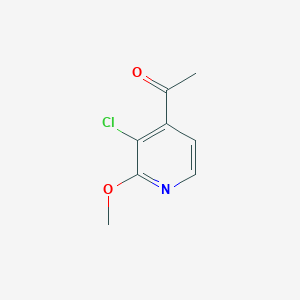
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
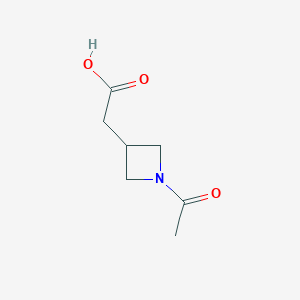
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
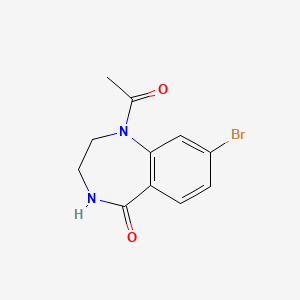
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
